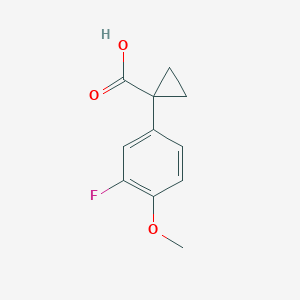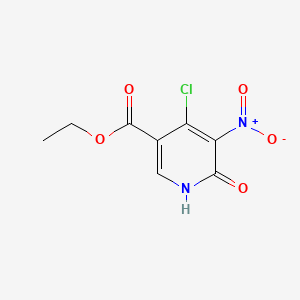
5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole
Übersicht
Beschreibung
5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole (5-FMO) is an organic compound with a wide range of applications in scientific research. It is a heterocyclic compound that can be synthesized using various methods, including the Vilsmeier reaction, the Mitsunobu reaction, and the Pictet-Spengler reaction. 5-FMO has been studied extensively for its potential applications in the fields of medicinal chemistry, biochemistry, and physiology.
Wissenschaftliche Forschungsanwendungen
Therapeutic Potential of 1,3,4-Oxadiazole Derivatives
Research has highlighted the significant therapeutic worth of compounds containing the 1,3,4-oxadiazole ring, a structure closely related to 5-(2-fluorophenyl)-3-methyl-1,2,4-oxadiazole. This aromatic ring is beneficial for binding with various enzymes and receptors in biological systems, offering a wide range of bioactivities. The development of 1,3,4-oxadiazole-based derivatives has become a focal point for scientists due to their potential in treating various ailments, showcasing an array of medicinal applications such as anticancer, antifungal, antibacterial, and many more (Verma et al., 2019).
Synthetic Approaches and Biological Roles
The synthesis and biological applications of 1,3,4-oxadiazole derivatives have been extensively studied, underscoring the importance of this heterocyclic ring in the development of new medicinal species for the treatment of numerous diseases. Innovative methods for the synthesis of these derivatives have led to a broader understanding of their pharmacological applications, enriching the therapeutic landscape (Nayak & Poojary, 2019).
Pharmacological Activity of Oxadiazole Derivatives
Recent advancements have demonstrated the extensive pharmacological activities of oxadiazole derivatives, including antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer properties. These activities are attributed to the compounds' ability to engage in hydrogen bond interactions with biomacromolecules, highlighting the significance of oxadiazole derivatives in medicinal chemistry and pharmacology (Wang et al., 2022).
Synthetic Strategies for Psychologically Useful Derivatives
Oxadiazole derivatives have shown promise in treating various mental health issues, such as Parkinson's disease, Alzheimer's, schizophrenia, and epileptic disorders. This review article focuses on the synthetic strategies for preparing oxadiazole and its derivatives, which have been effective in psychological disorders, offering new insights for researchers in discovering novel molecules for mental health treatment (Saxena et al., 2022).
Anticancer and Antiviral Activities
The exploration of 1,3,4-oxadiazole derivatives for their anticancer and antiviral activities has been significant. These compounds have shown potent biological functions, particularly in inhibiting different enzymes, kinases, and growth factors, pointing towards their potential as future lead molecules in treating cancer and viral infections (Devi et al., 2022).
Wirkmechanismus
Target of Action
The compound belongs to the class of oxadiazoles . Oxadiazoles are a class of organic compounds that have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . The specific targets of “5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole” would depend on its specific structure and functional groups.
Mode of Action
The mode of action of oxadiazoles can vary greatly depending on their specific structure and the biological target they interact with. For example, some oxadiazoles, such as Ataluren, work by enabling ribosomal readthrough of mRNA containing premature stop codons, thereby restoring the production of a full-length, functional protein .
Biochemical Pathways
The biochemical pathways affected by “5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole” would depend on its specific targets. Oxadiazoles can interact with a variety of biochemical pathways due to their diverse biological activities .
Result of Action
The molecular and cellular effects of “5-(2-Fluorophenyl)-3-methyl-1,2,4-oxadiazole” would depend on its specific targets and mode of action. Given the diverse biological activities of oxadiazoles, the compound could potentially have a wide range of effects .
Eigenschaften
IUPAC Name |
5-(2-fluorophenyl)-3-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c1-6-11-9(13-12-6)7-4-2-3-5-8(7)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGFIGWXLOGLER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















